(R)-N-Benzyl-3-methoxy-2-(methylamino)propanamide
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Overview
Description
®-N-Benzyl-3-methoxy-2-(methylamino)propanamide is an organic compound that belongs to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is particularly interesting due to its chiral nature, meaning it has a specific three-dimensional arrangement that can exist in two non-superimposable mirror images, known as enantiomers. The ®-enantiomer indicates the specific spatial configuration of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Benzyl-3-methoxy-2-(methylamino)propanamide typically involves several steps, starting from readily available starting materials. One common method involves the alkylation of an amine with a benzyl halide, followed by the introduction of a methoxy group through methylation. The final step usually involves the formation of the amide bond through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of ®-N-Benzyl-3-methoxy-2-(methylamino)propanamide may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to enhance the efficiency of the reactions. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
®-N-Benzyl-3-methoxy-2-(methylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The methoxy group or the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or benzyl chloride (C6H5CH2Cl) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
®-N-Benzyl-3-methoxy-2-(methylamino)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its amide functionality.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with analgesic or anticonvulsant properties.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of ®-N-Benzyl-3-methoxy-2-(methylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, influencing their activity. The benzyl and methoxy groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-3-methoxy-2-(methylamino)propanamide: The non-chiral version of the compound.
N-Benzyl-3-methoxy-2-(ethylamino)propanamide: Similar structure but with an ethyl group instead of a methyl group.
N-Benzyl-3-methoxy-2-(dimethylamino)propanamide: Contains a dimethylamino group instead of a methylamino group.
Uniqueness
®-N-Benzyl-3-methoxy-2-(methylamino)propanamide is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral or differently substituted counterparts. The specific spatial arrangement of the ®-enantiomer can lead to higher selectivity and potency in its interactions with biological targets.
Properties
Molecular Formula |
C12H18N2O2 |
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Molecular Weight |
222.28 g/mol |
IUPAC Name |
(2R)-N-benzyl-3-methoxy-2-(methylamino)propanamide |
InChI |
InChI=1S/C12H18N2O2/c1-13-11(9-16-2)12(15)14-8-10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3,(H,14,15)/t11-/m1/s1 |
InChI Key |
SUHGGMHRTWGGQL-LLVKDONJSA-N |
Isomeric SMILES |
CN[C@H](COC)C(=O)NCC1=CC=CC=C1 |
Canonical SMILES |
CNC(COC)C(=O)NCC1=CC=CC=C1 |
Origin of Product |
United States |
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